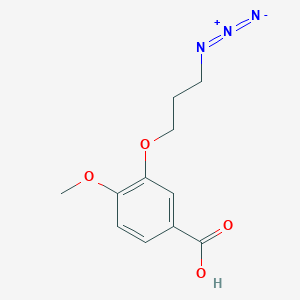

3-(3-Azidopropoxy)-4-methoxybenzoic acid

説明

Synthesis Analysis

The synthesis of similar azide-functionalized compounds often involves the use of copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), also known as the “click” reaction . This reaction is a powerful tool for functionalizing complex organic molecules and occurs under mild conditions, often solvent-free, with high yields and short reaction times .Chemical Reactions Analysis

The copper-catalyzed azide–alkyne cycloaddition reaction (CuAAC) is a common reaction involving azide-functionalized compounds . This reaction, introduced by Meldal et al. in 2001, is a nonconcerted reaction where copper(I) acetylides react with azides and nitrile oxides, resulting in 1,4-disubstituted 2,3-triazoles and 3,4-disubstituted isoxazoles .科学的研究の応用

Encapsulation and Controlled Release

3-(3-Azidopropoxy)-4-methoxybenzoic acid, due to its structural characteristics, shows potential in the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This application is particularly relevant in the food industry, where controlled release of flavors enhances product appeal and longevity. Research has demonstrated successful intercalation of vanillic acid into layered double hydroxide (LDH) to produce nanohybrids, allowing systematic study of the structure and release kinetics of these flavor compounds (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Reactivity

The compound shows promise in the field of synthetic chemistry, where it may be used to derive more complex compounds. For example, research has demonstrated the directed ortho-metalation of unprotected benzoic acids, which is a versatile methodology for the regioselective synthesis of various substituted benzoic acids. This technique is instrumental in the one-pot preparation of compounds that are otherwise challenging to synthesize, indicating the potential utility of this compound in creating diverse chemical structures (Nguyen, Castanet, & Mortier, 2006).

Antibacterial Properties

Compounds structurally related to this compound, such as hydrazide-hydrazones of methoxybenzoic acid, have shown promising antibacterial activity, particularly against Bacillus spp. The ability of these compounds to act as effective bacteriostatic or bactericidal agents suggests that this compound could potentially be modified or used as a precursor for antibacterial agents (Popiołek & Biernasiuk, 2016).

Analytical and Diagnostic Applications

The vibrational and surface-enhanced Raman spectra studies of compounds similar to this compound suggest potential applications in analytical chemistry and diagnostics. For instance, vanillic acid has been studied for its spectral fingerprints, providing insights into its fundamental vibrational wavenumbers and potential analytical applications in detecting vanillic acid at very low concentrations. This implies that this compound could similarly be used in analytical and diagnostic applications, including the development of sensors or probes for specific substances (Clavijo, Menendez, & Aroca, 2008).

Safety and Hazards

将来の方向性

The use of azide-functionalized compounds in click chemistry is a promising area of research. The advantages of using click chemistry in organic synthesis are remarkable; in many cases, the reactions occur under mild conditions and are free of solvents, with high yields and short reaction times . This makes it an extraordinarily effective and viable alternative for obtaining complex/conjugated molecules .

特性

IUPAC Name |

3-(3-azidopropoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBZYBZCCUJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

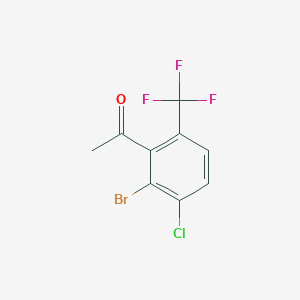

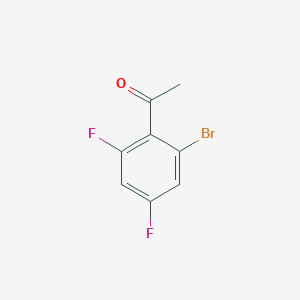

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)